
(4-Bromobutoxy)(tert-butyl)dimethylsilane
Overview
Description
(4-Bromobutoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C10H23BrOSi. It is a liquid at room temperature and is known for its use in various chemical synthesis processes. The compound is characterized by the presence of a bromobutoxy group attached to a tert-butyl dimethylsilane moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobutanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Bromobutoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed:
Nucleophilic Substitution: Various substituted silanes depending on the nucleophile used.
Oxidation: Silanols or siloxanes.
Reduction: Butoxy(tert-butyl)dimethylsilane.
Scientific Research Applications
(4-Bromobutoxy)(tert-butyl)dimethylsilane is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is involved in the development of drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (4-Bromobutoxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the silyl group provides steric protection and stability to the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and dimethylsilyl groups .
Comparison with Similar Compounds
- (4-Iodobutoxy)(tert-butyl)dimethylsilane
- (3-Bromopropoxy)(tert-butyl)dimethylsilane
- (2-Bromoethoxy)(tert-butyl)dimethylsilane
Comparison:
- (4-Iodobutoxy)(tert-butyl)dimethylsilane: Similar in structure but with an iodine atom instead of bromine, making it more reactive in certain substitution reactions.
- (3-Bromopropoxy)(tert-butyl)dimethylsilane: Has a shorter carbon chain, affecting its reactivity and steric properties.
- (2-Bromoethoxy)(tert-butyl)dimethylsilane: Even shorter carbon chain, leading to different reactivity and applications .
(4-Bromobutoxy)(tert-butyl)dimethylsilane stands out due to its balanced reactivity and stability, making it a versatile intermediate in various chemical processes.
Biological Activity
(4-Bromobutoxy)(tert-butyl)dimethylsilane, with the molecular formula C₁₀H₂₃BrOSi, is an organosilicon compound notable for its unique structural components, including a bromobutoxy group and a tert-butyl dimethylsilane moiety. While extensive research has been conducted on various organosilicon compounds, the specific biological activity of this compound remains less explored. This article aims to consolidate available data on its biological properties, potential applications, and relevant research findings.
- Molecular Weight : 267.28 g/mol
- Boiling Point : 108-110 °C
- Solubility : Soluble in organic solvents and water
The compound’s structure allows for potential interactions with biological systems, particularly through its bromine atom which can engage in nucleophilic substitution reactions .
Currently, there is no established specific mechanism of action for this compound in biological systems. However, similar compounds have shown varying degrees of biological activity, suggesting that this compound may also exhibit significant interactions with cellular components.
Interaction with Biological Membranes
Preliminary studies indicate that this compound could alter membrane fluidity and permeability due to its amphiphilic nature. This property suggests potential applications in drug delivery systems where modulation of membrane characteristics is crucial.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₁₀H₂₃BrOSi | Contains bromine; potential for nucleophilic reactions. |
(4-Chlorobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃ClOSi | Chlorine instead of bromine; different reactivity profile. |
(3-Bromopropoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Shorter alkyl chain; affects physical properties like boiling point. |
(4-Methoxybutoxy)(tert-butyl)dimethylsilane | C₁₂H₂₇O₃Si | Contains methoxy instead of bromo; different solubility characteristics. |
This table illustrates how the presence of bromine in this compound may confer distinct chemical reactivity compared to its analogs.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions under controlled conditions, often utilizing protecting groups to enhance yield and purity . Its applications may extend to:
- Drug Delivery Systems : Modulating membrane properties.
- Chemical Synthesis : Serving as a versatile reagent or protecting group in organic synthesis.
Q & A
Q. Basic Synthesis and Purification
Q. Q1: What are the standard synthetic routes for preparing (4-bromobutoxy)(tert-butyl)dimethylsilane, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution using tert-butyl(dimethyl)silyl chloride and 4-bromobutanol under anhydrous conditions. A base like triethylamine or NaH is added to deprotonate the alcohol, enhancing reactivity. demonstrates yields up to 95% using K₂CO₃ in acetone at 70°C , while alternative methods (e.g., NaH in THF) yield 23% due to competing side reactions. Optimization involves solvent choice (polar aprotic solvents like THF or DMF), temperature control (60–70°C), and stoichiometric excess of the silyl chloride. Purification is achieved via silica gel chromatography (hexane/EtOAc gradients) or recrystallization .
Q. Advanced Reactivity and Halogen Effects
Q. Q2: How does the bromine substituent influence reactivity compared to iodine or chlorine analogs in cross-coupling reactions?
The bromine atom in this compound provides a balance between reactivity and stability. Unlike iodine (higher leaving-group ability but lower thermal stability) or chlorine (lower reactivity), bromine facilitates efficient Suzuki-Miyaura or Stille couplings while maintaining structural integrity. highlights that brominated analogs show moderate reactivity in substitution reactions compared to iodinated derivatives, which are prone to premature displacement . For example, in Pd-catalyzed couplings, bromine’s electronegativity ensures controlled reactivity, reducing undesired by-products .
Q. Basic Analytical Characterization
Q. Q3: What spectroscopic methods are critical for confirming the structure and purity of this compound?
- ¹H NMR : Key signals include the tert-butyl group at δ 0.86 ppm (s, 9H) and dimethylsilane at δ 0.06 ppm (s, 6H). The bromobutoxy chain shows resonances at δ 3.63 ppm (t, J = 6.2 Hz, 2H, OCH₂) and δ 1.75–1.60 ppm (m, 4H, CH₂) .
- MS : Molecular ion peaks at m/z 383.2 [M+1]⁺ confirm the molecular formula C₁₀H₂₃BrOSi .
- IR : Absorptions at ~1250 cm⁻¹ (Si-C) and 1100 cm⁻¹ (Si-O) validate the silyl ether group .
Q. Advanced Data Contradictions
Q. Q4: How should researchers address discrepancies in reported yields for silylation reactions?
Yields vary due to moisture sensitivity, base strength, and reaction scaling. For instance, reports 95% yield with K₂CO₃ in acetone but only 23% with NaH in THF. To reconcile this:
- Moisture control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the silyl chloride.
- Base selection : Stronger bases (e.g., NaH) may induce side reactions (e.g., elimination), while milder bases (K₂CO₃) favor nucleophilic substitution .
- Scalability : Industrial methods (e.g., distillation) improve purity but may reduce yields compared to small-scale chromatography .
Q. Application in Multi-Step Syntheses
Q. Q5: What strategies are employed to integrate this compound into multi-step syntheses of complex molecules?
The bromobutoxy chain serves as a versatile linker in drug discovery. For example:
- Protecting group : The silyl ether protects alcohols during oxidation or Grignard reactions. Deprotection with TBAF yields free hydroxyl groups .
- Functionalization : The terminal bromine enables alkylation (e.g., coupling with amines or boronic acids) to build pharmacophores. details its use in synthesizing spirocyclic compounds via sequential Pd-catalyzed couplings .
- Traceless linkers : In peptide synthesis, the silane moiety can be cleaved under mild acidic conditions without disrupting sensitive functional groups .
Q. Mechanistic Insights
Q. Q6: What mechanistic considerations govern nucleophilic displacement of the bromine substituent?
The reaction follows an SN2 mechanism due to the primary alkyl bromide’s geometry. Steric hindrance from the tert-butyl group slows reactivity, requiring polar solvents (DMF, THF) to stabilize the transition state. notes that NaI-mediated halogen exchange (Finkelstein reaction) proceeds efficiently in acetone, leveraging bromide’s lower solubility . Competing E2 elimination is minimized by avoiding strong bases (e.g., LDA) and high temperatures .
Q. Safety and Handling
Q. Q7: What precautions are essential when handling this compound in laboratory settings?
Properties
IUPAC Name |
4-bromobutoxy-tert-butyl-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORLKVKBZRVNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342491 | |
Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89043-32-3 | |
Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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